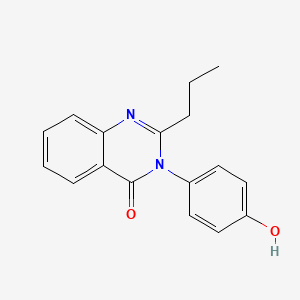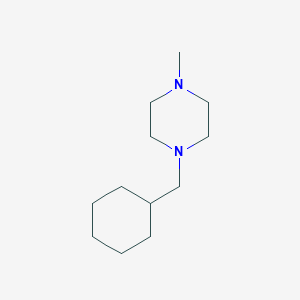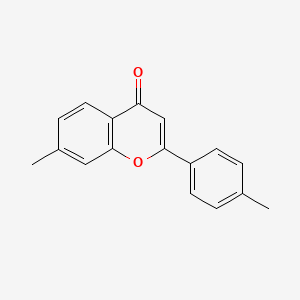![molecular formula C15H14BrNOS B5884361 N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPTA is a thioamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of BPTA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. BPTA has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. BPTA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. These effects of BPTA may contribute to its anticonvulsant and antinociceptive activities.
Biochemical and Physiological Effects:
BPTA has been found to exhibit various biochemical and physiological effects, such as the inhibition of carbonic anhydrase activity, the enhancement of GABA-A receptor activity, and the inhibition of voltage-gated sodium channels. BPTA has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its neuroprotective effects. BPTA has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and cerebral ischemia.
実験室実験の利点と制限
BPTA has several advantages for lab experiments, such as its high purity and stability, its well-characterized mechanism of action, and its potential applications in various fields of research. However, BPTA also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. BPTA may also exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on BPTA. One direction is the development of BPTA derivatives with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and selectivity for specific targets. Another direction is the investigation of the potential therapeutic applications of BPTA in various diseases, such as epilepsy, pain, and neurodegenerative disorders. BPTA may also be studied as a tool compound for the investigation of ion channel and neurotransmitter receptor function in the central nervous system.
合成法
BPTA has been synthesized through various methods, including the reaction of 3-bromobenzoyl chloride with 4-methylthiophenol in the presence of a base, such as triethylamine, or the reaction of 3-bromophenylacetic acid with 4-methylphenylthioacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The yield and purity of BPTA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
BPTA has been used in various fields of research, such as medicinal chemistry, biochemistry, and neuroscience. BPTA has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. BPTA has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance, respiration, and bone resorption. BPTA has been found to exhibit inhibitory activity against both the cytosolic and membrane-bound isoforms of carbonic anhydrase, making it a potential lead compound for the development of carbonic anhydrase inhibitors.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVKBUBMHKDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
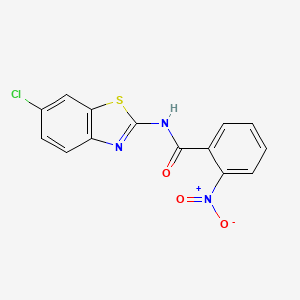
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)
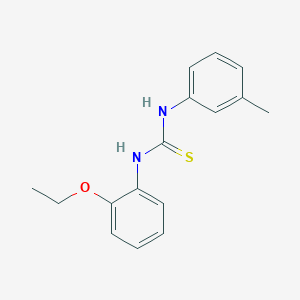
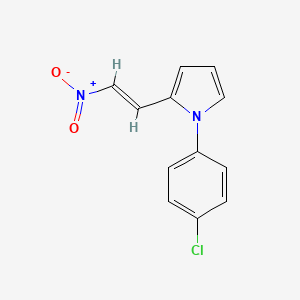
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
